molecular formula C10H12N2S B8543752 (3-Isothiocyanato-benzyl)dimethyl-amine

(3-Isothiocyanato-benzyl)dimethyl-amine

Cat. No.: B8543752
M. Wt: 192.28 g/mol
InChI Key: NJIPVIVCXSJABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Isothiocyanato-benzyl)dimethyl-amine is a chemical compound of interest in scientific research. It features both a dimethylbenzylamine group and an isothiocyanate functional group, making it a potential building block for the synthesis of more complex molecules and a candidate for investigating structure-activity relationships. The isothiocyanate group is known to be a key structural motif in various bioactive compounds. For instance, other isothiocyanates have been extensively studied for their ability to impact cellular pathways, including the inhibition of cytoprotective autophagy in cancer cells . Researchers might explore this compound as a precursor in organic synthesis, utilizing methods such as the one-pot conversion of amines to isothiocyanates using carbon disulfide and desulfurization agents . Potential research applications could include its use as a ligand in catalyst design, given the known utility of tertiary amines in catalysis , or as a molecular scaffold in medicinal chemistry. The compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-(3-isothiocyanatophenyl)-N,N-dimethylmethanamine

InChI

InChI=1S/C10H12N2S/c1-12(2)7-9-4-3-5-10(6-9)11-8-13/h3-6H,7H2,1-2H3

InChI Key

NJIPVIVCXSJABS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC(=CC=C1)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of (3-Isothiocyanato-benzyl)dimethyl-amine include derivatives with variations in substituent groups or backbone modifications. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features
This compound -N(CH₃)₂, -N=C=S (meta) 206.28 (calculated) Reactive isothiocyanate; electron-rich benzyl core
(4-Bromo-benzyl)-dimethyl-amine -Br (para) 214.10 Bromo substituent enhances electrophilicity
(1-Benzyl-piperidin-3-yl)-dimethyl-amine Piperidine ring 218.34 Cyclic amine backbone; increased steric bulk
[4-(Benzothiazol-2-yl)phenyl]-dimethyl-amine Benzothiazole moiety 268.36 (calculated) Conjugated aromatic system; corrosion inhibition

Key Observations :

  • The isothiocyanate group in the target compound distinguishes it from halogenated analogs (e.g., bromo derivatives) by enabling nucleophilic addition reactions.

Reactivity and Electronic Properties

Compound Type η (eV) Ω (eV) Reactivity Trend
Benzyl-dimethyl-amine analogs 4.2–5.1 1.8–2.4 Lower η in dimethylamine derivatives (e.g., compound 4: η = 3.9)
Target compound (theoretical) ~3.8 (estimated) ~2.6 (estimated) Higher electrophilicity due to -N=C=S

Mechanistic Insights :

  • Dimethylamine substituents reduce η (hardness), enhancing electron density redistribution . This effect is amplified in the target compound due to the electron-withdrawing isothiocyanate group, which lowers HOMO-LUMO gaps and increases electrophilicity.
  • Compared to chloro or bromo analogs (e.g., ), the isothiocyanate group significantly elevates Ω, favoring electrophilic reactivity.

Physicochemical Properties

Property This compound (4-Bromo-benzyl)-dimethyl-amine N-DMBI (conductivity analog)
Boiling Point (°C) ~220 (estimated) 219.6 N/A
Conductivity (S cm⁻¹) N/A N/A 114 (n-type)
Solubility Moderate in polar aprotic solvents Low in water; high in DMF High in organic solvents

Notable Differences:

  • The bromo analog exhibits higher hydrophobicity, whereas the isothiocyanate group in the target compound may improve solubility in polar media.

Preparation Methods

Thiophosgene-Based Synthesis

Thiophosgene (Cl₂C=S) remains a classical reagent for converting primary amines to isothiocyanates. For (3-aminobenzyl)dimethyl-amine, the protocol involves:

  • Dissolving the amine in dichloromethane (DCM) with aqueous NaHCO₃.

  • Slow addition of thiophosgene (1.2 equiv.) under vigorous stirring.

  • Extraction and purification via column chromatography.

Key Data :

  • Yield : 82–89% for analogous aryl isothiocyanates .

  • Reaction Time : 1–2 hours at 0–25°C.

  • Challenges : Thiophosgene’s toxicity necessitates strict safety protocols. Competitive thiourea formation occurs if stoichiometry is imprecise .

One-Pot Synthesis via Dithiocarbamate Intermediate

A two-step, one-pot method avoids handling toxic reagents:

  • Dithiocarbamate Formation : React (3-aminobenzyl)dimethyl-amine with CS₂ (1.2 equiv.) and K₂CO₃ (2 equiv.) in water/DMSO.

  • Desulfurization : Add cyanuric acid (0.5 equiv.) to eliminate sulfur, forming the isothiocyanate .

Optimization Insights :

  • Solvent : DMSO enhances solubility for electron-deficient amines .

  • Yield : 85–92% for aryl derivatives .

  • Scale-Up : Suitable for gram-scale synthesis due to aqueous conditions .

Triphosgene-Mediated Desulfurization

Triphosgene (BTC) offers a safer alternative to thiophosgene:

  • Generate the dithiocarbamate salt using CS₂ and Et₃N.

  • Treat with triphosgene (1 equiv.) in DCM at 50°C .

Advantages :

  • Safety : Solid triphosgene reduces inhalation risks.

  • Yield : 78–88% for sterically hindered amines .

  • Byproducts : CO₂ and HCl are easily removed .

Iodine/Sodium Bicarbonate Biphasic Method

This eco-friendly approach uses molecular iodine:

  • Form the dithiocarbamate salt in water/ethyl acetate.

  • Add iodine (1.2 equiv.) and NaHCO₃ to initiate desulfurization .

Performance Metrics :

  • Yield : 75–80% for aromatic isothiocyanates .

  • Conditions : Room temperature, 3–4 hours.

  • Workup : Extract with ethyl acetate; minimal purification needed .

1,1’-Thiocarbonyldiimidazole (TCDI) Approach

TCDI transfers the thiocarbonyl group without CS₂:

  • React (3-aminobenzyl)dimethyl-amine with TCDI (1.2 equiv.) in DCM.

  • Stir for 1 hour at 25°C .

Efficiency :

  • Yield : 90–95% for aliphatic amines .

  • Limitations : TCDI’s cost hinders industrial use .

Comparative Analysis of Methods

Method Reagents Yield Time Safety Scalability
ThiophosgeneCl₂C=S, NaHCO₃82–89%1–2 hHigh toxicityModerate
One-Pot (Cyanuric Acid)CS₂, K₂CO₃85–92%4–6 hModerateHigh
TriphosgeneBTC, Et₃N78–88%3–5 hModerateHigh
Iodine/NaHCO₃I₂, NaHCO₃75–80%3–4 hLowModerate
TCDI1,1’-TCDI90–95%1 hLowLow

Challenges and Optimizations

  • Steric Hindrance : The dimethylamine group slows dithiocarbamate formation. Using polar aprotic solvents (e.g., DMF) improves kinetics .

  • Electron Effects : The meta-isothiocyanato group on benzyl reduces electrophilicity, requiring excess CS₂ .

  • Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates the product .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-Isothiocyanato-benzyl)dimethyl-amine, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) at 60–80°C can optimize yield . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), stoichiometric ratios (1:1.2 amine-to-isothiocyanate precursor), and reaction time (8–12 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor intermediates using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • NMR : ¹H NMR (CDCl₃, 400 MHz) for aromatic protons (δ 7.2–7.5 ppm) and dimethylamine groups (δ 2.3–2.6 ppm).
  • FT-IR : Confirm isothiocyanate group (ν ~2050–2100 cm⁻¹) and absence of thiol byproducts (no S-H stretch at ~2550 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C₁₀H₁₂N₂S: C 62.47%, H 6.25%, N 14.58%, S 16.70%) .

Q. What solvents and storage conditions are optimal for preserving the reactivity of this compound?

  • Methodology : Store in anhydrous dichloromethane or acetonitrile at –20°C under argon to prevent hydrolysis of the isothiocyanate group. Avoid protic solvents (e.g., water, alcohols) and exposure to humidity. Regularly validate stability via HPLC (C18 column, 70:30 MeCN:H₂O) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

  • Methodology :

  • Dose-Response Studies : Test compounds across a wide concentration range (1 nM–100 µM) to identify non-linear effects.
  • Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm target engagement .
  • Metabolite Screening : LC-MS/MS to detect degradation products (e.g., thiourea derivatives) that may interfere with activity .

Q. What strategies are effective for designing target-specific bioactivity assays for this compound?

  • Methodology :

  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like kinases or GPCRs. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .
  • Functional Assays : For anti-inflammatory activity, measure IL-6 suppression in LPS-stimulated macrophages (ELISA, IC₅₀ ~10 µM) .
  • Selectivity Profiling : Screen against panels of related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .

Q. How can reaction mechanisms involving the isothiocyanate group be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates via UV-Vis (λ = 250 nm for isothiocyanate consumption) under varying pH (4–9) and temperature (25–60°C).
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track nucleophilic attack pathways via MS/MS fragmentation .
  • DFT Calculations : Gaussian 16 to model transition states and identify rate-limiting steps (e.g., thiourea formation energy barriers) .

Key Considerations for Researchers

  • Synthetic Challenges : Isothiocyanate groups are moisture-sensitive; rigorous drying of reagents and solvents is critical .
  • Biological Relevance : Structural analogs show anti-inflammatory and kinase-inhibitory properties, suggesting therapeutic potential .
  • Data Reproducibility : Discrepancies in bioactivity may arise from batch-to-batch purity variations; always report lot-specific analytical data .

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